2-Tert-butylbenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

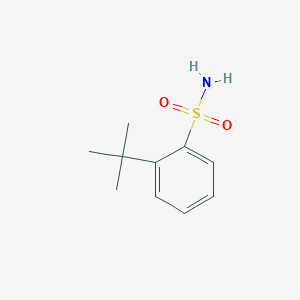

2-Tert-butylbenzene-1-sulfonamide is a chemical compound extensively used in various fields of research and industry. It is a powder at room temperature .

Synthesis Analysis

The synthesis of 2-Tert-butylbenzene-1-sulfonamide is considered to be simple and provides a diversity of derivatives from a wide variety of amines and sulfonyl chlorides .Molecular Structure Analysis

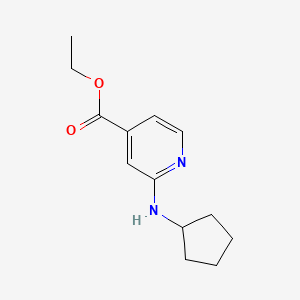

The molecular formula of 2-Tert-butylbenzene-1-sulfonamide is C10H15NO2S . The InChI code is1S/C10H15NO2S/c1-10(2,3)8-6-4-5-7-9(8)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13) . The molecular weight is 213.30 g/mol . Physical And Chemical Properties Analysis

2-Tert-butylbenzene-1-sulfonamide has a molecular weight of 213.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area is 68.5 Ų .Applications De Recherche Scientifique

Organic Synthesis Applications

Traceless Precatalyst for Sulfenate Anions

tert-Butyl phenyl sulfoxide, closely related to 2-Tert-butylbenzene-1-sulfonamide, serves as a traceless precatalyst. It generates sulfenate anions under basic conditions, catalyzing the coupling of benzyl halides to trans-stilbenes. The byproduct, a gas, simplifies product isolation, enhancing synthesis purity and yield for a variety of trans-stilbenes (Zhang et al., 2015).

Copper(II) Complexes Formation

Compounds derived from 2-picolylamine and tert-butylbenzene sulfonyl chlorides, including 2,4,6-trimethyl- N -[pyridin-2-ilmethyl]benzenesulfonamide, interact with Cu(II) salts to form coordination compounds. These complexes, exhibiting distorted tetrahedral geometry, have been characterized as potential chemical nucleases, highlighting their role in generating reactive oxygen species (Macías et al., 2006).

Pharmacodynamics Research

General Pharmacodynamics

Arylsulfonamides, including derivatives of 2-Tert-butylbenzene-1-sulfonamide, have been studied for their hypoglycemic effects. The research outlines the essential pharmacodynamics of these compounds, emphasizing the importance of arylsulfonamides in medicinal chemistry (Loubatières, 1959).

Materials Science and Polymer Research

Polyimides Synthesis

Novel diamines, including 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene, have been synthesized for creating polyimides. These materials show high tensile strength, flexibility, and thermal stability, indicating their potential in high-performance applications (Liaw & Liaw, 1996).

Sulfonamide in Polymer Synthesis

Utilizing the sulfonamide group as an activating group, poly(aryl ether sulfonamide)s were produced. This highlights the sulfonamide group's potential in facilitating nucleophilic aromatic substitution polymerization, expanding the variety of polymers that can be synthesized (Rebeck & Knauss, 2011).

Mécanisme D'action

Sulfonamides are known for their antibacterial properties. They work by inhibiting the synthesis of folic acid in bacteria, which is essential for the production of certain amino acids and thus for the survival of the bacteria .

The pharmacokinetics of sulfonamides generally involve absorption from the gastrointestinal tract, distribution throughout body fluids, metabolism in the liver, and excretion in the urine .

The efficacy and stability of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the sulfonamide, which can in turn affect its absorption and distribution .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Orientations Futures

2-Tert-butylbenzene-1-sulfonamide is a chemical compound that is extensively used in various fields of research and industry. The importance of the sulfonamide subunit in medicinal chemistry has been highlighted and emphasized, in order to promote its inclusion in the planning and synthesis of future drugs .

Propriétés

IUPAC Name |

2-tert-butylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,3)8-6-4-5-7-9(8)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKMRJVRIRSIFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2934548.png)

![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2934554.png)

![(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934555.png)

![2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2934560.png)

![N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2934562.png)

![6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2934564.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B2934567.png)